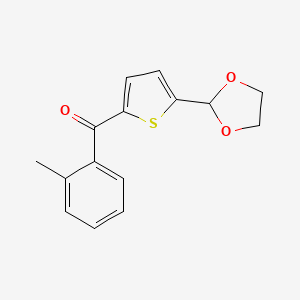

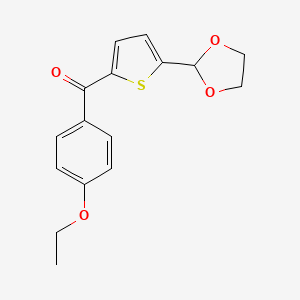

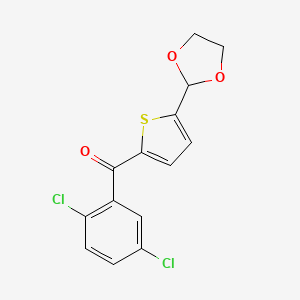

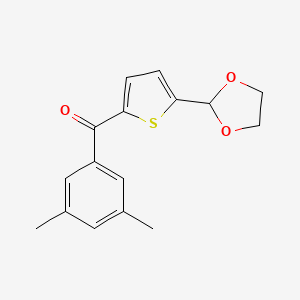

![molecular formula C8H10N4OS B1359454 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1114597-74-8](/img/structure/B1359454.png)

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. However, there is limited information available about this specific compound1. It is related to the thieno[2,3-d]pyrimidin-4(3H)-one family of compounds, which have been studied for their potential as antitubercular agents2 and CDK2 inhibitors1.

Synthesis Analysis

The synthesis of related compounds, such as 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported. These were synthesized using ethyl 2-aminothiophene-3-carboxylates as precursors3. However, the specific synthesis process for “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” is not readily available in the literature.Molecular Structure Analysis

The molecular structure of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” is not explicitly provided in the literature. However, related compounds such as thieno[2,3-d]pyrimidin-4-amines have been studied, and their structure-activity relationships have been reported4.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one”. However, related compounds have been synthesized and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages5.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” are not readily available in the literature. However, a related compound, 4-Hydrazinothieno[2,3-d]pyrimidine, has a molecular weight of 166.21 g/mol7.Aplicaciones Científicas De Investigación

Antitubercular Agents

- Scientific Field: Medical Chemistry

- Application Summary: Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as potential antitubercular agents .

- Methods of Application: The compounds were synthesized and screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

- Results: Some of the compounds showed significant antimycobacterial activity. Compounds 13b and 29e exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) .

Antitumor Agents

- Scientific Field: Medical Chemistry

- Application Summary: Substituted thieno[3,2-d]pyrimidine derivatives were synthesized as EZH2 inhibitors and evaluated for their antiproliferative activity against various cancer cell lines .

- Methods of Application: The compounds were synthesized via structural modifications of tazemetostat and tested against SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 cancer cell lines .

- Results: Compound 12e showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells (IC50 = 0.55 μM, 0.95 μM, and 1.68 μM, respectively) and low toxicity against HEK-293T cells (CC50 = 15.09 μM) .

Anti-Microbial Agents

- Scientific Field: Medical Chemistry

- Application Summary: A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antimicrobial activity .

- Methods of Application: The compounds were synthesized, characterized, and tested for their in vitro antimicrobial activity on Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative bacteria .

- Results: The results of this study were not provided in the source .

Antibacterial Agents

- Scientific Field: Medical Chemistry

- Application Summary: A small library of diverse chemical structures resulted in the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as having broad spectrum antibacterial activity .

- Methods of Application: An expeditious synthesis of 10a was optimized by varying solvents, catalysts and the use of microwave irradiation .

- Results: Seven compounds 10a and 10d–i showed broad antimicrobial activity (MIC = 0.49–7.81 μg mL−1) and selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) .

Antifungal Agents

- Scientific Field: Medical Chemistry

- Application Summary: The same compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, also showed reasonable antifungal activity .

- Methods of Application: The same synthesis method was used as in the antibacterial application .

- Results: The antifungal activity of compounds 10d–i was moderate to strong with MIC values of 1.95–15.63 μg mL−1 .

Adenosine Receptor Antagonists

- Scientific Field: Medical Chemistry

- Application Summary: Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are selective A1-adenosine receptor antagonists .

- Methods of Application: The compounds were synthesized and tested for their ability to antagonize the A1-adenosine receptor .

- Results: The results of this study were not provided in the source .

Anti-Inflammatory Agents

- Scientific Field: Medical Chemistry

- Application Summary: Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are known to show anti-inflammatory activity .

- Methods of Application: The compounds were synthesized and tested for their ability to reduce inflammation .

- Results: The results of this study were not provided in the source .

Antifungal Agents (Additional Information)

- Scientific Field: Medical Chemistry

- Application Summary: A small library of diverse chemical structures resulted in the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as having reasonable antifungal activity .

- Methods of Application: An expeditious synthesis of 10a was optimized by varying solvents, catalysts and the use of microwave irradiation .

- Results: The antifungal activity of compounds 10d–i was moderate to strong with MIC values of 1.95–15.63 μg mL−1 .

Epidermal Growth Factor Receptor Inhibitors

- Scientific Field: Medical Chemistry

- Application Summary: Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were synthesized as epidermal growth factor receptor inhibitors .

- Methods of Application: The compounds were synthesized and tested for their ability to inhibit the epidermal growth factor receptor .

- Results: The results of this study were not provided in the source .

Safety And Hazards

There is limited information available on the safety and hazards of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one”. However, a related compound was found to be toxic to several cancer cell lines3.

Direcciones Futuras

The future directions for research on “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the literature. However, related compounds have shown potential as therapeutic agents for acute lung injury5, suggesting that further research into the therapeutic potential of “3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one” could be beneficial.

Propiedades

IUPAC Name |

3-ethyl-2-hydrazinylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4OS/c1-2-12-7(13)6-5(3-4-14-6)10-8(12)11-9/h3-4H,2,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFAINHDJCGSHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.